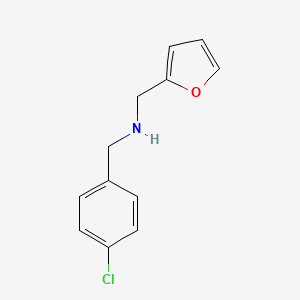

(4-Chloro-benzyl)-furan-2-ylmethyl-amine

Description

Contextualization within Halogenated Benzyl (B1604629) and Furan (B31954) Amine Chemical Space

The molecular structure of (4-Chloro-benzyl)-furan-2-ylmethyl-amine situates it within two significant domains of chemical space: halogenated benzylamines and furan amines.

Halogenated Benzylamines : This class of compounds is characterized by a benzylamine (B48309) core with one or more halogen atoms substituted on the benzene (B151609) ring. The presence and position of the halogen can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. For example, the chlorine atom at the para-position (position 4) of the benzyl group in the title compound is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the basicity of the amine. Halogenated benzylamines are explored for various applications, including as intermediates in the synthesis of more complex molecules and for their potential pharmacological activities. nih.govacs.org

The subject compound, by combining these two structural features, represents a hybrid structure whose properties are determined by the interplay between the halogenated aromatic system and the furan heterocycle.

Overview of the Chemical Class in Contemporary Organic and Medicinal Chemistry Research

Compounds containing both furan and benzylamine moieties are of significant interest in modern chemical research, particularly in the field of medicinal chemistry. The furan nucleus is a versatile scaffold found in numerous physiologically active compounds and is known for its ability to modulate the pharmacological profiles of molecules. orientjchem.orgutripoli.edu.ly Furan derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. orientjchem.orgijabbr.comutripoli.edu.ly

The benzylamine scaffold is also a common feature in many bioactive compounds. researchgate.net The strategic placement of substituents, such as halogens, on the benzyl ring is a widely used tactic in drug design to fine-tune the properties of a lead compound. The synthesis of novel benzylamines, often through methods like reductive amination, is a continuous focus of research aimed at discovering new therapeutic agents. nih.gov

The combination of these two pharmacologically relevant scaffolds in this compound makes it a representative of a chemical class with considerable potential for biological applications. Research into analogous compounds has shown that this structural arrangement can lead to molecules with interesting activities.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons:

Exploration of Structure-Activity Relationships (SAR) : Systematic study of this compound and its analogs allows for the elucidation of structure-activity relationships. By modifying the substitution pattern on the benzyl ring or the furan ring, researchers can gain insights into how specific structural features influence biological activity. This knowledge is crucial for the rational design of new and more potent compounds.

Potential as a Synthetic Building Block : The functional groups present in this compound—a secondary amine, a furan ring, and a halogenated benzene ring—make it a versatile intermediate for the synthesis of more complex molecular architectures. It can undergo a variety of chemical transformations, providing access to novel chemical entities.

Contribution to Chemical Libraries for Screening : The synthesis and characterization of novel compounds like this compound contribute to the expansion of chemical libraries. These libraries are invaluable resources for high-throughput screening campaigns aimed at identifying new drug candidates or molecules with other useful properties.

Investigation of Novel Bioactivities : Given the diverse biological activities associated with both furan and halogenated benzylamine derivatives, there is a strong rationale to investigate this compound for a range of potential therapeutic applications. Its unique combination of structural motifs may result in novel or enhanced biological effects.

Below is a table summarizing the key chemical information for this compound and related compounds for comparative analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C12H12ClNO | 221.68 | 4-chlorobenzyl group, furan-2-ylmethyl group, secondary amine |

| Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | 231.72 | Benzyl group, 4-chlorobenzyl group, secondary amine |

| (3-Fluoro-benzyl)-furan-2-ylmethyl-amine | C12H12FNO | 205.23 | 3-fluorobenzyl group, furan-2-ylmethyl group, secondary amine |

| Furan-2-ylmethyl-(3-methyl-benzyl)-amine (B1298358) | C13H15NO | 201.27 | 3-methylbenzyl group, furan-2-ylmethyl group, secondary amine |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLWJPWFDPEJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro Benzyl Furan 2 Ylmethyl Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and probing the structural integrity of molecules through controlled fragmentation. For (4-Chloro-benzyl)-furan-2-ylmethyl-amine, a combination of high-resolution and tandem mass spectrometry techniques provides definitive structural insights.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C₁₂H₁₂ClNO), HRMS provides an exact mass measurement, which is then compared against the theoretically calculated mass. This comparison is crucial for verifying the molecular formula.

The presence of chlorine is isotopically significant, resulting in a characteristic M+2 peak in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). This isotopic signature is a key identifier for chlorine-containing compounds. miamioh.edu

Table 1: Theoretical and Observed Mass Data from HRMS

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂ClNO |

| Theoretical Monoisotopic Mass (M) | 221.0607 |

| Theoretical [M+H]⁺ (for ³⁵Cl) | 222.0680 |

| Theoretical [M+H]⁺ (for ³⁷Cl) | 224.0651 |

| Observed [M+H]⁺ | 222.0682 |

| Mass Error | < 5 ppm |

This data is representative and based on established principles of HRMS for analogous compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gas phase as intact, protonated ions ([M+H]⁺). colostate.edu Subsequent fragmentation of this parent ion, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), reveals characteristic fragmentation patterns that help to piece together the molecular structure.

For this compound, the fragmentation is predictable based on the weakest bonds and the most stable resulting fragments. The primary fragmentation pathways for protonated benzylamines often involve the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). nih.govresearchgate.netlibretexts.org

Key fragmentation pathways include:

Loss of the furfuryl group: Cleavage of the N-CH₂ bond connecting the nitrogen to the furan (B31954) ring.

Loss of the chlorobenzyl group: Cleavage of the N-CH₂ bond connecting the nitrogen to the chlorophenyl ring.

Formation of tropylium (B1234903) ions: Rearrangement of the benzyl (B1604629) fragment can lead to the formation of a stable tropylium ion. nih.gov

Table 2: Major Predicted ESI-MS/MS Fragmentation Ions for [C₁₂H₁₂ClNO + H]⁺

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 222.0680 | [M+H]⁺ (Parent Ion) | - |

| 125.0234 | [C₇H₇Cl]⁺ (Chlorobenzyl cation) | Cleavage of the N-CH₂(furan) bond |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | Loss of chlorine from the chlorobenzyl fragment |

| 81.0335 | [C₅H₅O]⁺ (Furfuryl cation) | Cleavage of the N-CH₂(benzyl) bond |

Fragmentation data is predicted based on known fragmentation mechanisms of similar structures. nih.govlibretexts.orgscielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. longdom.org The spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. The chromophores in this compound are the furan ring and the chlorophenyl ring.

The absorption of UV radiation excites electrons from a lower energy molecular orbital (typically a bonding π or a non-bonding n orbital) to a higher energy anti-bonding orbital (π). truman.edu The key electronic transitions for this molecule are expected to be π → π transitions associated with the aromatic systems. truman.eduglobalresearchonline.net

The presence of the furan ring, the chlorophenyl group, and the amine auxochrome influences the position and intensity of the absorption maxima (λmax). mdpi.comchemicalpapers.com Furan itself exhibits absorption in the UV region. nist.gov The chlorobenzyl moiety also has characteristic absorptions. researchgate.netresearchgate.net The conjugation between these systems, facilitated by the amine linker, can lead to shifts in the absorption bands.

Table 3: Predicted UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Electronic Transition | Chromophore |

| Ethanol | ~220 | High | π → π | Furan Ring |

| Ethanol | ~270 | Moderate | π → π | Chlorophenyl Ring |

This data is illustrative, based on the known UV-Vis absorption characteristics of furan, chlorobenzene, and aromatic amine derivatives. globalresearchonline.netchemicalpapers.comnist.govresearchgate.net The interaction between the chromophores may result in slight shifts and changes in intensity compared to the individual components.

Computational Chemistry and Molecular Modeling of 4 Chloro Benzyl Furan 2 Ylmethyl Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Optimized Geometrical Structure and Conformational Analysis

No published data is available on the optimized bond lengths, bond angles, and dihedral angles of (4-Chloro-benzyl)-furan-2-ylmethyl-amine as determined by DFT methods. Conformational analysis to identify the most stable isomer has not been reported.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

There are no available theoretical predictions of the infrared (IR) and Raman vibrational frequencies for this compound.

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding energy gap, have not been calculated or reported for this specific compound. Such data is crucial for understanding its chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been generated for this compound in any available literature.

Thermochemical Properties and Reaction Energetics

There is no reported data on the standard thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, for this compound derived from quantum chemical calculations.

Mulliken Population Analysis and Charge Distribution

A Mulliken population analysis, which provides insight into the partial atomic charges on each atom within the molecule, has not been performed or published for this compound.

Calculation of Non-Linear Optical Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and telecommunications. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting the NLO properties of organic molecules.

While direct experimental or computational data for the first-order hyperpolarizability (β₀) of this compound is not extensively documented in publicly available literature, studies on structurally analogous compounds provide a strong basis for predicting its potential NLO activity. For instance, theoretical investigations of molecules incorporating both furan (B31954) and chlorophenyl groups have demonstrated significant NLO responses.

A study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated using DFT with the B3LYP/6-31G(d,p) basis set, revealed a first-order hyperpolarizability (β₀) of 7.00254 x 10⁻³⁰ esu. malayajournal.org This value is approximately eighteen times greater than that of urea (B33335) (0.3728 x 10⁻³⁰ esu), a standard reference material for NLO properties. malayajournal.org The significant NLO activity in this analogue is attributed to the intramolecular charge transfer characteristics facilitated by the donor-π-acceptor framework.

Given these precedents, it is hypothesized that this compound would also exhibit notable NLO properties. The presence of the electron-donating furan ring and the electron-withdrawing chloro-substituted benzyl (B1604629) group, connected by a flexible amine linker, creates a potential intramolecular charge transfer system, which is a key requirement for a high NLO response.

Table 1: Comparison of Calculated First-Order Hyperpolarizability (β₀) of Related Compounds

| Compound | Computational Method | β₀ (x 10⁻³⁰ esu) | Reference |

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | 7.00254 | malayajournal.org |

| Urea (Reference) | DFT/B3LYP/6-31G(d,p) | 0.3728 | malayajournal.org |

This table is provided for comparative purposes to infer the potential NLO properties of this compound.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Another relevant investigation performed molecular docking of furan derivatives against the HIV-1 protease mutant. laurinpublishers.com These studies help in identifying potential binding modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

Based on these analogous studies, a hypothetical docking simulation of this compound would likely reveal several key interactions:

The furan ring's oxygen atom could act as a hydrogen bond acceptor.

The secondary amine group can serve as both a hydrogen bond donor and acceptor.

The aromatic rings (furan and chlorophenyl) can participate in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues in a protein's active site.

The chlorine atom on the benzyl group can form halogen bonds or engage in hydrophobic interactions.

These potential interactions suggest that this compound could be a versatile ligand for various biological targets, warranting further investigation through specific docking studies against relevant proteins.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Fragment | Potential Interaction Type |

| Furan Ring | Hydrophobic, π-π Stacking |

| Furan Oxygen | Hydrogen Bond Acceptor |

| Amine (NH) Group | Hydrogen Bond Donor/Acceptor |

| Benzyl Ring | Hydrophobic, π-π Stacking |

| Chlorine Atom | Halogen Bonding, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. A QSAR study involves the calculation of molecular descriptors (physicochemical, topological, electronic, etc.) and the development of a statistical model that correlates these descriptors with a known biological activity.

While a specific QSAR model for this compound has not been published, the principles of QSAR can be applied to predict its potential activities based on its structural features. The development of a QSAR model for a series of furan-containing compounds would involve the following steps:

Data Set Collection: A series of furan derivatives with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These could include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, key descriptors that would likely influence its activity in a QSAR model include hydrophobicity (logP), molar refractivity, and electronic parameters related to the chlorine and furan moieties. A QSAR study on a series of 1,4-dihydropyridines identified descriptors such as HATS2v (a leverage-weighted autocorrelation descriptor), Mor09p and Mor06p (3D-MoRSE descriptors), and CIC5 (a charge information content descriptor) as being significant for predicting calcium channel blocking activity. researchgate.net This illustrates the types of descriptors that can be crucial in defining the biological activity of a class of compounds.

Advanced Computational Methodologies (e.g., Molecular Dynamics Simulations for Conformational Stability)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of a single molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and stability.

An MD simulation of this molecule would involve placing it in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms and the resulting motions over a period of nanoseconds to microseconds. The trajectory of atomic positions generated by the simulation can be analyzed to understand:

Conformational Preferences: The molecule is not static; the bonds can rotate, leading to different spatial arrangements (conformers). MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. The flexibility of the ethylamine (B1201723) linker between the furan and benzyl rings would be a key area of interest.

Solvent Effects: The simulation can show how the molecule interacts with solvent molecules, including the formation of hydrogen bonds with water.

Stability of Ligand-Protein Complexes: If this compound is docked into a protein, an MD simulation of the entire complex can be performed to assess the stability of the binding pose over time. This provides a more dynamic and realistic view of the interaction compared to static docking.

While specific MD simulation data for this compound is not available, general principles from MD studies of similar organic molecules can be applied. rsc.orgrsc.org These studies demonstrate that such simulations can reveal the dynamic behavior that governs a molecule's properties and interactions, which is crucial for rational drug design and materials science.

Investigation of Biological Activities of 4 Chloro Benzyl Furan 2 Ylmethyl Amine in Preclinical Research Models

In Vitro Antimicrobial Efficacy Assessment

There is no specific data available on the in vitro antimicrobial efficacy of (4-Chloro-benzyl)-furan-2-ylmethyl-amine. However, the broader classes of furan (B31954) and benzylamine (B48309) derivatives have been the subject of antimicrobial research.

Antibacterial Spectrum and Potency

Studies on various furan derivatives have demonstrated a range of antibacterial activities. For instance, certain novel benzofuran (B130515) derivatives have shown moderate to good activity against different bacterial strains. Similarly, some benzylamine derivatives have been investigated for their antibacterial properties, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. For example, a series of 4-benzyl-piperazinyl-s-triazine derivatives displayed better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa when compared to streptomycin. researchgate.net However, without direct testing of this compound, its specific antibacterial spectrum and potency remain unknown.

Antifungal Activity Profiles

The antifungal potential of furan and benzylamine derivatives has also been explored. Some furan-containing compounds have exhibited antifungal properties against various fungal pathogens. For example, certain amide derivatives have shown activity against Aspergillus flavus. scielo.br Additionally, some benzylamine derivatives have been identified as potent antifungal agents. nih.gov Research on 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols showed that most of the synthesized compounds exhibited high activity against eight common pathogenic fungi. nih.gov The specific antifungal activity profile of this compound has not been determined.

Anticancer and Antiproliferative Effects in Cell Lines

Direct studies on the anticancer and antiproliferative effects of this compound in cell lines are not available in the current scientific literature. However, research on related furan and benzylamine derivatives suggests that this class of compounds may possess anticancer properties.

Cytotoxicity and Growth Inhibition Studies

Furan derivatives have been a focus of anticancer research, with some compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, studies on the NCI-60 cell line panel revealed that some furan derivatives could achieve over 50% growth inhibition in several cancer cell types. Similarly, benzylamine derivatives have been synthesized and evaluated for their cytotoxic potential. For example, novel N-2-(furyl)-2-(chlorobenzyloxyimino) ethyl piperazinyl quinolones were synthesized and evaluated in-vitro against three human breast tumor cell lines, with one compound demonstrating significant growth inhibitory potential. researchgate.net

Table 1: Cytotoxicity of Structurally Related Compounds

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| Furan Derivatives | NCI-60 Panel | >50% growth inhibition |

| Benzylamine Derivatives | Human Breast Cancer | Significant growth inhibition |

| Glucopyranosyl-conjugated benzyl (B1604629) derivatives | Colorectal Cancer Cells | Inhibition of proliferation |

This table is for illustrative purposes and shows the activity of related compound classes, not this compound itself.

Induction of Apoptosis and Cell Cycle Modulation

Certain furan and benzylamine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For example, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to induce apoptosis in melanoma cell lines. nih.gov These effects are often mediated through the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Additionally, some novel sulfonamides have been shown to inhibit the proliferation of cancer cells by increasing the number of apoptotic cells. nih.gov The ability of this compound to induce apoptosis or affect the cell cycle has not been investigated.

Antiviral Activity Evaluation

There is currently no available data from preclinical research models on the antiviral activity of this compound. While some heterocyclic compounds containing furan or benzylamine motifs have been explored for antiviral properties, the specific antiviral profile of the subject compound remains uncharacterized.

Anti-inflammatory and Enzyme Inhibition Studies

The anti-inflammatory potential of compounds is often evaluated through their ability to inhibit key enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX) and cyclooxygenases (COX).

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators like leukotrienes. nih.gov Research into new LOX inhibitors is a significant area of interest for developing anti-inflammatory agents. nih.gov While direct studies on this compound are not available, extensive research has been conducted on a series of structurally similar 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide and propionamide (B166681) derivatives. nih.govnih.gov These compounds share the key structural motifs of a 4-chlorophenyl group and a furan-2-ylmethyl (furfuryl) group with the subject compound.

In vitro studies on these triazole derivatives demonstrated potent inhibitory activity against soybean 15-lipoxygenase (15-LOX). researchgate.net The inhibition was determined using a chemiluminescence method. researchgate.net Several of the synthesized compounds exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential. nih.govresearchgate.net For instance, certain methylacetamide derivatives showed IC50 values ranging from 17.43 ± 0.38 to 82.34 ± 0.58 μM. researchgate.net Similarly, potent LOX inhibitory profiles were observed for propionamide hybrids, with IC50 values as low as 21.83 ± 0.56 µM. nih.gov

Computational docking studies on these active analogues suggest that the N-furfuryl and 4-chlorophenyl moieties play a crucial role in binding to the active site of the 15-LOX enzyme. nih.gov The structure-activity relationship (SAR) analyses of these derivatives indicated that the nature and position of substituents on the phenyl ring are important for their 15-LOX inhibitory activities. researchgate.net These findings suggest that compounds with the this compound scaffold have the potential to act as LOX inhibitors, though direct experimental verification is required.

Table 1: 15-Lipoxygenase Inhibitory Activity of Structurally Related Triazole Derivatives

| Compound Type | Derivative | IC50 (µM) |

|---|---|---|

| Methylacetamide | 7k | 17.43 ± 0.38 |

| Methylacetamide | 7o | 19.35 ± 0.71 |

| Methylacetamide | 7m | 23.59 ± 0.68 |

| Propionamide | 7a | 21.83 ± 0.56 |

Data sourced from studies on 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide and propionamide derivatives. nih.govresearchgate.net

Cyclooxygenase (COX) is another key enzyme in the inflammatory pathway, existing in two main isoforms, COX-1 and COX-2. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.gov

Currently, there is no direct scientific literature available that investigates the cyclooxygenase (COX) inhibitory activity of this compound or its closely related analogues in preclinical models. While furan-containing compounds have been explored for various biological activities, specific data on their interaction with COX enzymes is lacking. utripoli.edu.ly Therefore, the potential for this compound to act as a COX inhibitor remains to be elucidated through future research.

Antimalarial Activity Profiling

The search for novel antimalarial agents is a global health priority due to the emergence of drug-resistant malaria parasites. researchgate.net Various heterocyclic scaffolds, including those containing furan, have been investigated for their antiplasmodial activity. researchgate.netresearchgate.net

However, a review of the current scientific literature reveals no preclinical studies on the antimalarial activity of this compound. While some furan-containing compounds, such as certain benzofuranone derivatives, have shown in vitro and in vivo antimalarial activity, they are structurally distinct from the subject compound. nih.gov The potential of the N-benzyl-furfurylamine scaffold in the context of antimalarial drug discovery is yet to be explored.

Exploration of Other Relevant Biological Activities (e.g., Proteomics Probes)

The unique chemical properties of certain molecular scaffolds can be exploited for applications beyond traditional pharmacology, such as in the development of chemical probes for proteomics research. The furan moiety, for instance, has been utilized in the development of cross-linking chemistry for studying protein and nucleic acid interactions. rsc.org Furan-based methods have been developed for cell surface biotinylation to enrich plasma membrane proteins for proteomic analysis. ugent.be

Despite the potential of the furan ring in such applications, there is no specific information in the current literature describing the use of this compound as a proteomics probe or for any other related biological activities in preclinical research. Further investigation is needed to determine if this compound possesses properties that would make it a useful tool in the field of proteomics or other areas of biological research.

Structure Activity Relationship Sar Analysis of 4 Chloro Benzyl Furan 2 Ylmethyl Amine and Its Analogs

Impact of Halogen Substitution on Bioactivity and Selectivity

The presence, type, and position of halogen substituents on the benzyl (B1604629) ring are critical determinants of the biological activity of (4-Chloro-benzyl)-furan-2-ylmethyl-amine analogs. Halogens influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn affect receptor binding and metabolic stability.

Positional Effects of Chlorine on the Benzyl Moiety

Research on various benzylamine-containing scaffolds has shown that positional isomerism is a key factor in determining biological activity. Generally, 2- and 3-substituted compounds are more active than their 4-substituted counterparts. mdpi.com The ortho and meta positions often yield the largest perturbation on the molecule's electronic environment. researchgate.net The inductive effect of the chlorine atom is believed to influence interactions with the target receptor. mdpi.com For instance, the para-position, as seen in the parent compound, might be optimal for fitting into a specific hydrophobic pocket within a receptor, while ortho or meta substitution could introduce steric hindrance or facilitate different binding interactions.

Table 1: Hypothetical Bioactivity Based on Chlorine Position on the Benzyl Moiety

| Compound | Substitution Position | Relative Potency | Rationale |

|---|---|---|---|

| Analog A | ortho (2-Chloro) | Moderate to High | Potential for strong electronic influence and unique steric interactions, but may also cause steric hindrance. mdpi.com |

| Analog B | meta (3-Chloro) | Moderate to High | Alters electronic distribution significantly without the direct steric clash of the ortho position. mdpi.com |

Influence of Other Halogens (e.g., Fluorine)

Replacing chlorine with other halogens, such as fluorine, bromine, or iodine, can fine-tune the molecule's properties. Fluorine, being small and highly electronegative, is often used as a bioisostere for hydrogen. Its introduction can enhance metabolic stability and binding affinity without significantly increasing steric bulk. nih.gov For example, a fluorine atom at the para-position of a benzyl group has been shown to enhance the inhibitory activity of certain compounds. nih.gov

Heavier halogens like bromine and iodine increase the size and lipophilicity of the molecule. They are also capable of forming halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity to a biological target. acs.orgchemistryviews.org The strength of this interaction generally increases from chlorine to iodine. acs.org Therefore, substituting the chlorine in this compound with bromine or iodine could potentially lead to more potent analogs, provided the larger size is accommodated by the receptor binding site.

Table 2: Predicted Impact of Different Halogen Substituents at the Para-Position

| Compound | Halogen (X) | Key Property Changes | Predicted Bioactivity Impact |

|---|---|---|---|

| Fluoro-Analog | Fluorine (F) | Increased metabolic stability, enhanced binding affinity through polar interactions. nih.gov | Potentially increased potency and improved pharmacokinetic profile. |

| Chloro-Analog | Chlorine (Cl) | Baseline lipophilicity and electronic effect. | Reference activity. |

| Bromo-Analog | Bromine (Br) | Increased lipophilicity, potential for halogen bonding. acs.org | May increase potency if the larger size is tolerated. |

Role of Furan (B31954) Ring Modifications on Pharmacological Profile

Substituent Effects on the Furan Ring

Adding substituents to the furan ring, typically at the 5-position (adjacent to the CH2-amine linker), can modulate bioactivity. The nature of the substituent—whether it is electron-donating or electron-withdrawing—is critical. For instance, studies on various furan-containing compounds have shown that even small changes, like adding a methyl group, can affect anti-inflammatory and antimicrobial properties. nih.gov The presence of different substituents on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net

Table 3: Influence of 5-Position Furan Ring Substituents on Bioactivity

| Compound | R Group at 5-Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| Unsubstituted Analog | -H | Neutral | Baseline activity from the furan ring itself. |

| Methyl-Analog | -CH₃ | Electron-Donating | May enhance hydrophobic interactions and alter electronic density. nih.gov |

| Nitro-Analog | -NO₂ | Electron-Withdrawing | Can increase interactions with specific targets and potentially enhance certain activities. |

Replacement of Furan with Other Heterocycles

Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) is a common strategy in medicinal chemistry to improve potency or pharmacokinetic properties. pharmatutor.orgnih.gov Thiophene is often considered a close bioisostere of furan, exhibiting similar size and electronics, and its derivatives frequently show a wide range of biological effects. researchgate.net Pyrrole, with its N-H group, introduces a hydrogen bond donor capability that is absent in furan and thiophene. nih.gov

Table 4: Predicted Bioactivity for Furan Ring Bioisosteric Replacements

| Compound | Heterocyclic Ring | Key Differences from Furan | Potential SAR Outcome |

|---|---|---|---|

| Parent Compound | Furan | Oxygen heteroatom. | Reference activity. |

| Thiophene Analog | Thiophene | Sulfur heteroatom, considered a close bioisostere. researchgate.net | Likely to retain similar activity, possibly with altered potency or selectivity. nih.gov |

| Pyrrole Analog | Pyrrole | Nitrogen heteroatom, provides a hydrogen bond donor. nih.gov | May form new interactions with the target, potentially increasing affinity. |

Significance of the Amine Linker and Benzyl Scaffold Variations

The central amine and the benzyl group serve as the crucial connection between the furan and chlorophenyl moieties. Modifications to this linker region can alter the molecule's flexibility, basicity, and the spatial orientation of the two aromatic rings, which are critical for proper binding to a biological target.

Variations in the amine linker, such as N-alkylation (e.g., converting the secondary amine to a tertiary amine), can have a profound impact. N-methylation, for example, would increase lipophilicity and remove a hydrogen bond donor site, which could either increase or decrease activity depending on the specific interactions within the receptor pocket. nih.gov Similarly, extending the linker or replacing the amine with an amide can change the molecule's conformational freedom and electronic properties. nih.gov

Table 5: Effect of Amine Linker and Benzyl Scaffold Modifications

| Modification Type | Specific Change | Rationale | Predicted Impact on Activity |

|---|---|---|---|

| Amine Linker | N-Methylation of the amine | Removes H-bond donor, increases steric bulk and lipophilicity. | Highly dependent on receptor; could increase or decrease potency. nih.gov |

| Amine to Amide replacement | Introduces a planar, H-bond accepting carbonyl group, reduces basicity. | Significant change in electronic and conformational properties, likely altering the binding mode. nih.gov | |

| Benzyl Scaffold | Phenyl to Naphthyl replacement | Increases size and hydrophobicity. | May improve potency through enhanced van der Waals interactions if the binding site is large enough. researchgate.net |

Substituent Effects on the Benzyl Ring

The benzyl ring of this compound is a key site for modification to tune biological activity. The nature, position, and electronic properties of substituents can dramatically alter the compound's interaction with its biological target. The parent compound features a chlorine atom at the para (4) position, which is an electron-withdrawing group.

Studies on analogous structures have demonstrated clear trends:

Position of Substituents: For some related compounds, such as derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, substitution at the ortho position of the benzyl ring with fluoro or cyano groups leads to enhanced inhibitory activity. In contrast, moving these substituents to the meta or para positions results in a significant reduction in activity.

Nature of Substituents: In other related scaffolds, like 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, a variety of groups at the para position—including dimethyl amine, pyrrolidine, piperidine, and methyl ester—were found to improve activity by two- to three-fold. Conversely, a charged group like a carboxylic acid at the same position led to diminished activity.

Electronic Effects: The influence of both electron-donating and electron-withdrawing groups can be complex and context-dependent. For instance, in the SAR of N-benzyl-2-phenylpyrimidin-4-amine derivatives, most substitutions on the phenyl ring, whether electron-donating or withdrawing, resulted in a relatively flat SAR, suggesting that steric factors or a specific binding pocket shape might be more critical than electronic modulation in that particular series.

These findings suggest that for this compound, the 4-chloro substitution provides a baseline of activity that could potentially be improved by exploring other substituents and positions. The optimal substitution appears to be highly dependent on the specific topology and nature of the target's binding site.

Table 1: Effect of Benzyl Ring Substituents on Relative Biological Activity of Analogous Compounds

Analog Series Substituent (Position) Electronic Effect Relative Activity Series A (e.g., YC-1 Analogs) -F (ortho) Withdrawing High Series A (e.g., YC-1 Analogs) -CN (ortho) Withdrawing High Series A (e.g., YC-1 Analogs) -F (para) Withdrawing Low Series B (e.g., Pyrrolidine-Based) -N(CH₃)₂ (para) Donating Moderate-High Series B (e.g., Pyrrolidine-Based) -COOCH₃ (para) Withdrawing Moderate-High Series B (e.g., Pyrrolidine-Based) -COOH (para) Withdrawing Low Parent Compound Reference -Cl (para) Withdrawing Baseline

Applications in Chemical and Biomedical Research for 4 Chloro Benzyl Furan 2 Ylmethyl Amine

Utility in Medicinal Chemistry Lead Optimization

In the field of medicinal chemistry, the furan (B31954) nucleus is a common structural motif found in numerous biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.com The iterative process of lead optimization in drug discovery involves modifying a lead compound to enhance its desired therapeutic effects while minimizing undesirable properties. The (4-Chloro-benzyl)-furan-2-ylmethyl-amine structure offers several avenues for such optimization.

The secondary amine can be further substituted to modulate lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. The 4-chloro substitution on the benzyl (B1604629) ring is a common feature in many approved drugs, where it can influence metabolic stability and receptor binding affinity. Modifications to the furan ring, such as the introduction of substituents at the 5-position, could further refine the biological activity. For instance, related furan derivatives have been investigated for their potential as anticancer and neuroactive agents, suggesting that derivatives of this compound could be explored for similar therapeutic targets.

Table 1: Potential Modifications of this compound for Lead Optimization

| Molecular Scaffold | Potential Modification Site | Desired Outcome |

| Furan Ring | Substitution at the 5-position | Enhanced target binding, altered metabolic profile |

| Secondary Amine | N-alkylation or N-acylation | Modified solubility and cell permeability |

| Benzyl Ring | Alteration of the chloro substituent | Improved metabolic stability, modulation of electronic properties |

Application as Biochemical Tools and Probes

Biochemical probes are essential tools for studying biological processes. The structure of this compound could be adapted for the development of such probes. For example, the introduction of a fluorescent tag or a reactive group for covalent labeling could allow for the visualization and identification of its biological targets. A structurally related compound, (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, has been noted as a product for proteomics research, hinting at the potential utility of this chemical class in studying protein function and interactions. scbt.com

Exploration in Agrochemical and Pest Control Research

The furan ring is a key component in several commercially successful agrochemicals. Furfural and its derivatives have found extensive use in the agrochemical industry, including applications as fungicides and nematicides. scispace.com This history suggests that this compound and its derivatives could be investigated for potential pesticidal activities. The combination of the furan moiety with the chlorinated benzyl group might lead to novel modes of action or enhanced efficacy against various agricultural pests.

Potential in Materials Science Research

In the realm of materials science, furan-based compounds are being explored for applications in organic electronics and as corrosion inhibitors. ntu.edu.sg The electron-rich nature of the furan ring and the presence of heteroatoms in the this compound structure make it a candidate for investigation as a corrosion inhibitor. Several studies have demonstrated the efficacy of furan derivatives in protecting metals from corrosion in acidic media. researchgate.netresearchgate.netsamipubco.comsciopen.com The mechanism of action typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier. The presence of the nitrogen and oxygen atoms in this compound could facilitate strong adsorption onto metal surfaces.

Table 2: Research Findings on Corrosion Inhibition by Furan Derivatives

| Compound | Metal | Medium | Inhibition Efficiency | Reference |

| 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | Mild Steel | 1 N H2SO4 | Increases with concentration | researchgate.net |

| N1, N2-bis (furan-2-ylmethylene)Benzene-1, 2-diamine | Carbon Steel | 1 M HCl | Mix-type inhibitor | researchgate.net |

| Furan-2-ylmethylsulfanyl-acetic acid (N-thiobenzoyl)-Hydrazide | Carbon Steel | 0.1 M HCl | Up to 99.9% at 600 ppm | samipubco.com |

Outlook and Future Research Directions

The future exploration of this compound and its analogs will depend on the development of efficient and versatile synthetic methodologies. General methods for the synthesis of furan derivatives and secondary amines are well-established. rsc.orgmdpi.comresearchgate.net For instance, the synthesis of a related precursor, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, has been reported, which could serve as a starting point for the synthesis of a variety of derivatives. researchgate.net Future research could focus on developing stereoselective syntheses to explore the impact of chirality on biological activity.

A comprehensive understanding of the biological activities of this compound requires the elucidation of its molecular targets and mechanisms of action. The broad biological significance of furan derivatives suggests that this compound could interact with a variety of biological macromolecules. utripoli.edu.lyijabbr.com Future research should employ a combination of in vitro and in vivo studies, along with computational modeling, to identify specific protein targets and signaling pathways modulated by this compound. This knowledge will be crucial for guiding the development of new therapeutic agents, agrochemicals, or biochemical tools based on this chemical scaffold.

Advanced Computational Predictions for Compound Optimization

Research in related areas, however, highlights the methodologies that would be applied for the optimization of such a compound. In silico techniques are frequently employed to predict the biological activities and pharmacokinetic properties of novel molecules. For instance, studies on various furan-containing compounds and N-benzyl amine derivatives utilize computational approaches to explore their conformational spaces and structure-activity relationships (SAR).

Although direct computational data for this compound is absent, the scientific community has extensively used these methods on structurally similar molecules. For example, research on N-(furan-2-ylmethyl) derivatives often involves in silico predictions of their pharmacological properties before synthesis and biological evaluation. nih.gov These computational studies can include molecular docking to predict binding affinities to specific biological targets, quantitative structure-activity relationship (QSAR) modeling to correlate chemical structure with biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to forecast the compound's behavior in a biological system.

Similarly, computational analyses of other furan derivatives have been conducted to understand their electronic properties and reactivity, which are crucial for optimizing their function. researchgate.netresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate molecular orbital energies and other quantum chemical descriptors. researchgate.net Such computational approaches are instrumental in the rational design of new therapeutic agents. For instance, the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors for specific enzymes has been successfully guided by medicinal chemistry optimization, a process that heavily relies on computational feedback. acs.orgnih.gov

While the direct application of these advanced computational predictions to this compound has not been documented in available research, the established success of these methods on analogous structures underscores their potential utility. Future research endeavors focusing on this specific compound would likely leverage these powerful in silico tools to guide its optimization for various chemical and biomedical applications.

Q & A

Q. How can the synthesis of (4-Chloro-benzyl)-furan-2-ylmethyl-amine be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, in analogous amine syntheses, stepwise coupling of furan-2-ylmethyl groups with 4-chloro-benzylamine precursors under inert atmospheres (N₂/Ar) improved yields . Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol are recommended for purity ≥95%. Monitoring reaction progress via TLC or HPLC reduces byproduct formation .

Q. What spectroscopic and computational methods are suitable for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolve 3D conformation using SHELX software for small-molecule refinement .

- NMR : Assign signals via ¹H/¹³C NMR (e.g., δ ~5.2 ppm for benzyl-CH₂, δ ~6.3 ppm for furan protons) .

- DFT calculations : Use B3LYP/6-31G(d) to predict geometry and vibrational frequencies, validated against experimental IR data .

Q. How can computational methods predict physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties (e.g., enthalpy of formation, dipole moment) . For solvation energy, use the COSMO-RS model. Basis sets like 6-311++G(d,p) enhance accuracy for π-conjugated systems (furan/benzyl groups) .

Q. What analytical techniques are effective for detecting trace impurities or degradation products?

- Methodological Answer :

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. For spills, neutralize with activated carbon and dispose as hazardous waste (CAS 874814-30-9 analogs require similar protocols) .

Advanced Research Questions

Q. How does the electron density distribution in this compound influence its reactivity in nucleophilic substitutions?

Q. What challenges arise in crystallographic refinement due to flexible substituents (e.g., furan vs. benzyl groups)?

Q. How can contradictions between experimental and computational data (e.g., bond lengths) be resolved?

Q. What derivatization strategies enhance detection in mass spectrometry?

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.